3-Acetyl-1-methylpyridinium
Description
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Structure
3D Structure
Properties
CAS No. |
51061-43-9 |
|---|---|
Molecular Formula |
C8H10NO+ |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-(1-methylpyridin-1-ium-3-yl)ethanone |
InChI |
InChI=1S/C8H10NO/c1-7(10)8-4-3-5-9(2)6-8/h3-6H,1-2H3/q+1 |
InChI Key |
CFDNDRCKQUQBKN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C[N+](=CC=C1)C |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C |
Other CAS No. |
51061-43-9 |
Synonyms |
3-acetyl-1-methylpyridinium 3-acetyl-1-methylpyridinium chloride 3-acetyl-1-methylpyridinium mesylate |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 1 Methylpyridinium and Its Analogues
Advanced Synthetic Approaches to Pyridinium (B92312) Derivatives
Modern synthetic chemistry offers several advanced techniques to improve the synthesis of pyridinium derivatives, focusing on efficiency, speed, and environmental considerations.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyridinium salts. mdpi.com This "green chemistry" approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and simplified purification processes. mdpi.comtandfonline.com For instance, the synthesis of certain quaternary pyridinium salts that takes several hours under conventional reflux can be completed in just 10 to 20 minutes using microwave irradiation. mdpi.com This rapid heating can lead to yields up to eight times higher than traditional methods. mdpi.com The formation of various heterocyclic compounds, including pyridinium derivatives, is particularly well-suited for microwave technology. tandfonline.comui.ac.id
Table 2: Comparison of Synthesis Methods for Quaternary Pyridinium Salts
| Method | Typical Reaction Time | Temperature | Yield | Key Advantages |
| Conventional Heating | 2–6 hours | 80 °C | Moderate | Standard, well-established procedure. |
| Microwave-Assisted | 10–20 minutes | 80 °C | High (up to 98%) | Rapid, high efficiency, environmentally friendly. mdpi.com |
| Ultrasonic Irradiation | 3 hours | 80 °C | Good | Alternative energy source for synthesis. ui.ac.id |
Data compiled from studies on various quaternary pyridinium salts. mdpi.comui.ac.id
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to modify a molecule's properties and reactivity. solubilityofthings.comyoutube.com On a pyridinium scaffold like 3-Acetyl-1-methylpyridinium, the acetyl group (-COCH₃) presents opportunities for various transformations.
For example, the carbonyl group of the acetyl moiety can undergo reduction using agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol. Conversely, the methyl group of the acetyl function could potentially be halogenated and subsequently transformed into other functional groups. The ability to perform such interconversions is crucial for creating a library of analogues from a single precursor, which is essential for structure-activity relationship studies in medicinal chemistry. These transformations rely on a wide array of established chemical reactions, including oxidation, reduction, substitution, and addition. solubilityofthings.comorganic-chemistry.org
Precursor Role of this compound in Complex Organic Synthesis
Beyond its intrinsic properties, this compound serves as a valuable intermediate or building block in the synthesis of more complex molecules. ontosight.ai The reactivity of the pyridinium ring and the attached acetyl group allows for further chemical modifications. The quaternary nitrogen atom activates the pyridine (B92270) ring, making it susceptible to certain nucleophilic attacks or ring-opening reactions under specific conditions. This reactivity makes it a useful precursor for constructing larger, more intricate molecular architectures that may have applications in materials science or as biologically active compounds. ontosight.ai
Formation of Other Nitrogen-Containing Heterocyclic Systems
The 3-acetyl group on the pyridinium ring serves as a key functional handle for the construction of fused and non-fused heterocyclic systems. By reacting with appropriate bifunctional reagents, the acetyl group can be incorporated into a new ring system.
A prominent strategy involves the reaction of the acetyl group with hydrazine (B178648) and its derivatives to form pyrazole (B372694) structures. This is a classic and versatile method for constructing five-membered nitrogen-containing heterocycles. beilstein-journals.orgnih.gov The general principle involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While direct studies on this compound are not extensively detailed, the reaction is well-established for analogous β-dicarbonyl compounds and acetyl-substituted heterocycles. The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental route to polysubstituted pyrazoles. nih.govgoogle.com
Furthermore, analogues of this compound, such as functionalized cyanopyridines, have been utilized to synthesize fused heterocyclic systems. For instance, 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, an analogue, can be cyclized to form pyrazolo-[3,4-b]-pyridine derivatives. mdpi.comnih.gov This suggests that the this compound core could potentially undergo similar transformations to yield fused systems like pyrido[2,3-d]pyrimidines or other related structures through multi-step synthetic sequences. researchgate.netrsc.orgias.ac.in
The following table summarizes representative transformations of acetyl-substituted pyridines and related compounds into other heterocyclic systems, providing a model for the potential reactivity of this compound.
| Starting Material Analogue | Reagents | Product Heterocycle | Ref. |
| Substituted 3-cyanopyridine-2(1H)-thiones | Methyllithium | 3-Acetylpyridine-2(1H)-thiones (precursors to fused systems) | researchgate.net |
| 1,3-Dicarbonyl compounds | Hydrazine derivatives | Polysubstituted pyrazoles | nih.gov |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid / DMF | Pyrazolo-[3,4-b]-pyridine | mdpi.com |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea / Thiourea | Pyrido-[2,3-d]-pyrimidine derivatives | mdpi.com |
Generation of Reduced Pyridine Systems, e.g., Tetrahydropyridines
The pyridinium ring of this compound is susceptible to reduction, leading to the formation of less aromatic, more saturated heterocyclic systems such as tetrahydropyridines. These reduced pyridines are important scaffolds in medicinal chemistry.
A common and effective method for the reduction of pyridinium salts is the use of sodium borohydride (NaBH₄). nih.gov This reagent is a relatively mild reducing agent that can selectively reduce the pyridinium ring to a tetrahydropyridine. The reaction typically proceeds via the transfer of a hydride ion from the borohydride to the electron-deficient pyridinium ring. It is important to note that sodium borohydride can also reduce the acetyl group to a secondary alcohol. harvard.edu The precise outcome of the reaction, in terms of the extent of reduction of both the ring and the substituent, can often be controlled by manipulating the reaction conditions such as solvent and temperature. For instance, the reduction of 1-methyl-3-methoxycarbonyl pyridinium iodide, an analogue of this compound, with sodium borohydride has been reported. nih.gov
Catalytic hydrogenation is another powerful technique for the reduction of the pyridinium ring. This method typically employs a transition metal catalyst, such as palladium or platinum, and a source of hydrogen gas. While this method can be highly effective, it is generally less selective than hydride-based reductions and can lead to the complete saturation of the ring to form a piperidine (B6355638) derivative, as well as the reduction of the acetyl group.
The table below outlines methodologies for the reduction of pyridinium analogues, which are applicable to the synthesis of tetrahydropyridines from this compound.
| Starting Material Analogue | Reducing Agent/Catalyst | Product Type | Ref. |
| 1-Methyl-3-methoxycarbonyl pyridinium iodide | Sodium borohydride | Tetrahydropyridine derivative | nih.gov |
| Aldehydes and Ketones (general) | Sodium borohydride | Alcohols | harvard.edu |
| Acyl Chlorides (related carbonyl) | LiAlH₄, NaBH₄ | Alcohols | chemistrysteps.com |
| Nitrate (general hydrogenation example) | Pd-Cu/Al₂O₃, H₂ | Reduced species | elsevierpure.com |
Reaction Mechanisms and Reactivity of 3 Acetyl 1 Methylpyridinium
Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring
The positively charged pyridinium ring in 3-Acetyl-1-methylpyridinium is susceptible to nucleophilic attack, leading to a variety of addition products. The regioselectivity and kinetics of these reactions are of significant interest.
Regioselectivity in Nucleophilic Attack by Active Methylene (B1212753) Compounds
The reaction of this compound with active methylene compounds, which possess a methylene group (-CH2-) flanked by two electron-withdrawing groups, is a key area of study. shivajicollege.ac.in These reactions are crucial for the synthesis of more complex molecular architectures.
The reactivity of active methylene compounds can be influenced by the choice of base. researchgate.net For instance, cesium carbonate has been shown to be an effective base for the dialkylation of active methylene compounds. researchgate.net The general order of reactivity for these compounds is often β-diketones > β-ketoesters > nitriles. researchgate.net
Kinetics and Thermodynamics of Enolization in Cationic Ketones
The acetyl group of this compound can undergo enolization, a process that is fundamental to its reactivity. The presence of the cationic pyridinium ring significantly influences the acidity of the α-protons of the acetyl group.
The formation of enolates from ketones can be under either kinetic or thermodynamic control. masterorganicchemistry.com
Thermodynamic enolates are the more stable, more substituted enolates and are typically formed using strong, non-bulky bases where an equilibrium can be established. masterorganicchemistry.com
Kinetic enolates are the less substituted, less stable enolates that form faster. Their formation is favored by using strong, sterically hindered bases at low temperatures, which deprotonate the less sterically hindered α-proton more rapidly. masterorganicchemistry.com
The cationic charge on the pyridinium ring in this compound lowers the pKa of the acetyl group's α-protons by approximately 8.3 pKa units compared to a simple ketone. nih.gov This increased acidity facilitates enolate formation. The kinetics of deprotonation for cationic ketones like 2-acetyl-1-methylpyridinium have been studied, providing insights into the intrinsic rate constants for these processes. nih.gov The study of keto-enol tautomerization is crucial for understanding the reactivity of such compounds in different solvent environments, with computational methods like Density Functional Theory (DFT) providing valuable insights into the stability of the different forms. emerginginvestigators.org
Functional Group Reactivity of the 3-Acetyl Moiety
The 3-acetyl group is a versatile functional handle that participates in a range of condensation, cyclization, and coordination reactions.
Condensation and Cyclization Reactions
The acetyl group of this compound can undergo condensation reactions with various electrophiles. For example, it can react with aldehydes in what is known as a Claisen-Schmidt condensation to form chalcone-like structures. researchgate.net These reactions are often base-catalyzed. shivajicollege.ac.in
Furthermore, the initial products of nucleophilic addition to the pyridinium ring can undergo subsequent cyclization reactions. beilstein-journals.org In the reaction with cyclohexane-1,3-diones, after the initial attack at the 4-position, a base-assisted proton migration and nucleophilic addition of an oxygen atom to the 2-position of the pyridinium ring leads to the formation of complex tricyclic structures. beilstein-journals.org The presence of specific cations, such as potassium, can be essential for the success of these cyclization reactions. beilstein-journals.org
Role in Ligand Coordination for Transition-Metal Catalysis
The acetyl group, along with the pyridinium nitrogen, can act as a ligand for transition metals, influencing the course of catalytic reactions. The field of transition metal catalysis often relies on the design of ligands to control the activity and selectivity of metal complexes. acs.org
While direct examples involving this compound in catalysis are not extensively detailed in the provided results, the broader context of pyridonate and related ligands is informative. Pyridonate ligands, which can be formed from hydroxypyridines, are known to coordinate to transition metals and can be actively involved in bond-breaking and bond-forming events through metal-ligand cooperation. rsc.org The acetyl group in a related compound, a hydroxypyridyl acetyl ligand, has been incorporated into a biomimetic model of a hydrogenase enzyme. rsc.org The ability of ligands to preorganize substrates through interactions like hydrogen bonding in the second coordination sphere is a key strategy for achieving high selectivity in catalysis. acs.org This principle could be applicable to catalysts derived from this compound, where the acetyl oxygen could participate in substrate binding or stabilization of transition states.
Theoretical Approaches to Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the intricate details of reaction mechanisms involving compounds like this compound.
Theoretical studies can be used to:
Predict Regioselectivity: As mentioned earlier, calculating properties like local softness helps in predicting the site of nucleophilic attack. beilstein-journals.org
Elucidate Reaction Mechanisms: DFT computations have been used to map out the entire reaction pathway for the cyclization of cyclohexane-1,3-diones with pyridinium salts, identifying intermediates and transition states. beilstein-journals.org This allows for a detailed understanding of how the reaction proceeds.
Analyze Kinetic and Thermodynamic Parameters: Computational methods can determine the relative energies of reactants, products, and transition states, providing insights into the kinetics and thermodynamics of a reaction. acs.org For example, theoretical calculations can help rationalize why one reaction pathway is favored over another. tdx.cat
Study Catalyst-Ligand Interactions: In the context of transition-metal catalysis, DFT can be used to model the interaction of ligands with the metal center and the substrate, helping to design more efficient and selective catalysts. tdx.cat
For instance, in the study of the reaction between cyclohexane-1,3-diones and this compound, DFT calculations were used to evaluate different conformers of the transition state and to understand the role of the potassium cation in coordinating to the acetyl group, which influences the transition state energy. beilstein-journals.org
Computational Analysis of Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involving this compound. Theoretical studies provide detailed insights into the structures and energies of transient species like reaction intermediates and transition states, which are often difficult to characterize experimentally.
One significant area of research has been the computational investigation of the tandem dinucleophilic cyclization of cyclohexane-1,3-diones with this compound. beilstein-journals.org To understand the reaction mechanism, DFT computations were performed at the B3LYP/6-31G(d,p) level. beilstein-journals.org These calculations were crucial in mapping out the pathway of the reaction, which commences with the deprotonation of the 1,3-diketone followed by a nucleophilic attack of the resulting enolate on the pyridinium cation, forming a key intermediate with a new carbon-carbon bond. beilstein-journals.org
The computational analysis further clarified the regioselectivity of the reaction. beilstein-journals.org It revealed that the initial nucleophilic attack occurs preferentially at the 4-position of the this compound ring by the central carbon atom of the 1,3-dicarbonyl unit. beilstein-journals.org This is followed by a subsequent cyclization, which involves a base-assisted proton migration and a nucleophilic addition of an oxygen atom to the 2-position of the pyridinium ring. beilstein-journals.org
To predict the most likely site for the nucleophilic attack, the local softness of the this compound cation towards nucleophiles was computed and compared with other substituted pyridinium cations. beilstein-journals.org The concept of local softness helps in identifying the most reactive sites within a molecule for specific types of reactions.
Table 1: Computed Local Softness of Pyridinium Cations for Nucleophilic Attack
| Compound | Position 2 | Position 4 | Position 6 |
|---|---|---|---|
| This compound | 0.17 | 0.29 | 0.21 |
| 2-Cyano-1-methylpyridinium | - | 0.22 | 0.33 |
| 3-Cyano-1-methylpyridinium | 0.14 | 0.28 | 0.23 |
The computational results, as detailed in the table above, indicate that for this compound, the 4-position has the highest local softness value (0.29), making it the most electrophilic center and thus the most susceptible to nucleophilic attack. beilstein-journals.org This theoretical finding is consistent with the experimentally observed regioselectivity of the reaction, validating the proposed mechanism where the initial C-C bond formation occurs at this position. beilstein-journals.org
Advanced Spectroscopic and Computational Structural Elucidation of 3 Acetyl 1 Methylpyridinium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Chemical Shift Analysis and Proton Coupling Patterns
The ¹H NMR spectrum of 3-Acetyl-1-methylpyridinium provides key information about the electronic environment and connectivity of its protons. The signals for the methyl groups attached to the acetyl and pyridinium (B92312) nitrogen atoms typically appear as sharp singlets. For instance, in related N-methylpyridinium derivatives, the N-CH₃ signal is often observed around δ 4.1-4.3 ppm. mdpi.com The acetyl methyl protons (CH₃CO) are also expected to produce a singlet, likely in the region of δ 2.5-2.7 ppm. mdpi.com
The aromatic protons on the pyridinium ring exhibit more complex splitting patterns due to spin-spin coupling. libretexts.org These patterns are highly dependent on the substitution and the electronic nature of the ring. A proton at position 2, being adjacent to the positively charged nitrogen and the acetyl group, would be significantly deshielded and appear at a high chemical shift (downfield). Protons at positions 4, 5, and 6 would also show characteristic multiplets, with coupling constants (J-values) indicating their relative positions (ortho, meta, para). libretexts.orgnetlify.app For example, typical ortho coupling (³J) in aromatic systems is around 6-10 Hz, while meta coupling (⁴J) is smaller, around 2-4 Hz. libretexts.org The analysis of these coupling patterns allows for the unambiguous assignment of each proton in the pyridinium ring. acdlabs.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbon (C=O) of the acetyl group is highly deshielded and characteristically appears at the downfield end of the spectrum, often in the range of δ 160-170 ppm or higher. mdpi.com The carbon of the acetyl methyl group is found at the opposite end, in the aliphatic region. The carbons of the pyridinium ring appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the acetyl group and the positively charged nitrogen atom. mdpi.com Two-dimensional NMR techniques such as HSQC and HMBC can be employed to correlate proton and carbon signals, confirming the structural assignments. mdpi.comsbq.org.br
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns for this compound (Note: The following table is a generalized prediction based on typical values for similar functional groups and structures. Actual experimental values may vary.)
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~4.2 | Singlet (s) | ~48 |
| CO-CH₃ | ~2.6 | Singlet (s) | ~26 |
| C=O | - | - | ~197 |
| Pyridinium H-2 | High δ (e.g., >8.5) | Doublet of doublets (dd) | High δ (e.g., >145) |
| Pyridinium H-4 | High δ (e.g., >8.0) | Triplet or dt | ~140 |
| Pyridinium H-5 | High δ (e.g., >7.5) | Triplet or dt | ~128 |
| Pyridinium H-6 | High δ (e.g., >8.5) | Doublet (d) | ~145 |
Correlation with Computational NMR Predictions via Gauge-Invariant Atomic Orbital (GIAO) Method
To validate and refine the experimental NMR assignments, computational methods are frequently employed. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. faccts.deacs.org This method, often used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding constants for each nucleus. researchgate.netnih.govresearchgate.net
The calculated shielding constants (σ_calc) are then correlated with the experimental chemical shifts (δ_exp) using a linear regression analysis (δ_exp = a + bσ_calc). researchgate.net A strong linear correlation confirms the accuracy of both the experimental assignments and the computational model. conicet.gov.ar This combined experimental-theoretical approach is powerful for resolving ambiguities in complex spectra and providing a deeper understanding of the electronic factors that govern the chemical shifts. researchgate.netresearchgate.net Studies on related heterocyclic compounds have demonstrated that the GIAO method can accurately predict chemical shifts, provided a suitable level of theory and basis set are chosen. acs.orgnih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman) for Molecular Characterization
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.
Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum is the stretching vibration of the acetyl carbonyl group. This typically appears as a strong, sharp band in the region of 1680–1720 cm⁻¹. copbela.orgwpmucdn.com Its exact position can be influenced by conjugation with the pyridinium ring.
Pyridinium Ring Vibrations: The aromatic pyridinium ring gives rise to several characteristic bands. C=C and C=N stretching vibrations, often referred to as ring breathing modes, occur in the 1400–1650 cm⁻¹ region. copbela.orgtandfonline.com
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. dergipark.org.tr Aliphatic C-H stretching from the two methyl groups appears in the 2850–2990 cm⁻¹ range. wpmucdn.com Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are found below 900 cm⁻¹. copbela.org
Methyl Group Vibrations: In addition to C-H stretching, the methyl groups exhibit bending vibrations (scissoring and rocking) in the 1350-1470 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: This table presents typical ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Acetyl C=O | Stretch | 1680 - 1720 | Strong |
| Pyridinium Ring | C=C, C=N Stretch | 1400 - 1650 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic (CH₃) C-H | Stretch | 2850 - 2990 | Medium |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
| Methyl (CH₃) | Bend | 1350 - 1470 | Medium |
Comparison with Theoretically Derived Vibrational Frequencies
Computational chemistry provides a powerful tool for interpreting and assigning experimental vibrational spectra. uni-muenchen.de By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. dergipark.org.tr These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, a scaling factor is typically applied. mdpi.com
The comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra allows for a detailed and confident assignment of each observed band to a specific molecular motion. dergipark.org.tr This is often aided by calculating the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (stretches, bends, torsions) to each vibrational mode. researchgate.netnepjol.info This combined approach is crucial for understanding the complex vibrational behavior of the molecule beyond simple functional group identification. mdpi.com
Quantum Chemical Investigations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the three-dimensional structure and electronic properties of molecules. researchgate.netrwth-aachen.deresearchgate.net For this compound, DFT calculations can be used to determine its optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. nih.govmaterialsciencejournal.orgmdpi.com
These calculations reveal the planarity of the pyridinium ring and the orientation of the acetyl group relative to it. Furthermore, an analysis of the electronic structure provides information on the distribution of electron density across the molecule. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. materialsciencejournal.orgresearchgate.net The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and electronic excitation properties. acs.org
A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution. materialsciencejournal.orgmdpi.com The MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the area around the carbonyl oxygen would be expected to show a negative potential, while the pyridinium ring protons and the positively charged nitrogen atom would be regions of positive potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com
Density Functional Theory (DFT) for Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for determining the equilibrium geometries of molecules. By employing functionals like B3LYP with appropriate basis sets, such as 6-311G(d,p) or 6-31G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |
|---|---|---|---|---|
| Bond Length | N1 | C2 | 1.35 | |
| Bond Length | C3 | C7 | 1.50 | |
| Bond Length | C7 | O8 | 1.23 | |
| Bond Angle | C2 | N1 | C6 | 120.5 |
Frontier Molecular Orbital Analysis (HOMO/LUMO) and Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A small energy gap suggests that a molecule is more reactive and can be easily excited.
Calculations for this compound would typically be performed using DFT or Time-Dependent DFT (TD-DFT) methods. The analysis would provide the energy values of the HOMO and LUMO, the energy gap, and visualizations of the orbital distributions. For the this compound cation, one would expect the HOMO to be located primarily on the acetyl group and parts of the pyridinium ring, while the LUMO would likely be distributed across the electron-deficient pyridinium ring system. The energy gap would quantify its stability and potential for electronic transitions.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.8 |
| ELUMO | -2.5 |
Electrostatic Potential (ESP) Mapping
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is typically rendered on the molecule's electron density surface. Colors are used to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive electrostatic potential (electron-poor, attractive to nucleophiles).
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
In this compound, NBO analysis could identify significant hyperconjugative interactions. For instance, delocalization of electron density from filled π orbitals of the pyridinium ring to the antibonding π* orbital of the carbonyl group (C=O) would be expected. The analysis would also quantify the stabilization energy arising from these charge-transfer events, providing insight into the electronic communication between the acetyl substituent and the pyridinium ring. Strong interactions, indicated by high E(2) values, signify greater stability due to electron delocalization.
Computational Studies on Protonation Processes
Computational methods are highly effective for studying protonation equilibria by determining the most likely sites of protonation and calculating proton affinities or pKa values. Such studies typically involve optimizing the geometries of the neutral molecule and its various protonated forms and then comparing their energies. The site that results in the lowest energy upon protonation is the most basic and therefore the most favorable site of protonation.
For a molecule like this compound, which is already a cation, a deprotonation study would be more relevant, or alternatively, a study on the protonation of its neutral precursor, 3-acetylpyridine (B27631). If considering the protonation of 3-acetylpyridine, computational studies would compare the energy of proton
Biological Interactions and Mechanistic Studies of 3 Acetyl 1 Methylpyridinium and Its Structural Analogues
Enzyme Modulation and Inhibition Mechanisms (in vitro, cellular level)
The interaction of 3-Acetyl-1-methylpyridinium and its analogues with various enzymes has been a subject of detailed investigation, particularly concerning their inhibitory potential. These studies, conducted at the molecular and cellular levels, provide critical insights into the mechanisms of action.
Modulation of Metabolic Enzymes, e.g., Acetyl-CoA Carboxylase Alpha (ACACA)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov This reaction is the rate-limiting step in fatty acid biosynthesis. sci-hub.se ACC has two main isoforms in mammals, ACC1 (ACACA) and ACC2 (ACACB). nih.gov Due to its central role in lipid metabolism, ACC is a significant target for therapeutic intervention in metabolic diseases. sci-hub.se
While direct studies on this compound are limited, research on structurally related compounds has demonstrated that the pyridine (B92270) scaffold is a viable pharmacophore for ACC inhibition. A notable study reported the synthesis and evaluation of potent inhibitors of human ACC1 and ACC2 based on a 3-phenyl pyridine core. nih.gov These compounds displayed inhibitory activities in the low nanomolar range, demonstrating that pyridine derivatives can effectively modulate this metabolic enzyme. nih.gov The activity of these inhibitors was dependent on the side-chain substitutions, indicating a clear structure-activity relationship. nih.gov Further research has explored other pyridine-containing structures, such as pyridopyrimidine derivatives, as inhibitors of the biotin (B1667282) carboxylase (BC) domain of bacterial ACC, reinforcing the importance of this heterocyclic moiety in targeting the enzyme. eg.netnih.gov
Cellular Pathway Interrogation (in vitro models)
The effects of this compound and its analogues extend beyond isolated enzymes to complex cellular pathways, particularly those involved in metabolism. In vitro cell models, such as human hepatocyte cell lines, are instrumental in dissecting these interactions.
Impact on Lipid Metabolism and Lipid Droplet Accumulation in Hepatocytes (e.g., HepG2 cells)
The human hepatocarcinoma cell line, HepG2, is a widely used in vitro model for studying liver lipid metabolism and drug-induced steatosis (fatty liver). frontiersin.orgmdpi.com These cells can be induced to accumulate intracellular lipid droplets by exposing them to high concentrations of free fatty acids (FFAs) like oleic and palmitic acid. nih.govmdpi.com The accumulated lipids, primarily triglycerides and cholesterol esters, can be visualized and quantified using techniques like Oil Red O staining. nih.govpan.olsztyn.plmdpi.com
There is a lack of direct studies investigating the effect of this compound on lipid accumulation in HepG2 cells. However, research on its parent compound, pyridine, provides relevant insights. An in vivo study in mice demonstrated that pyridine exposure alters structural lipid metabolism in a tissue-specific manner, with the liver showing a 1.5-fold increase in sphingomyelin (B164518) concentrations. nih.gov Another study in rats noted that among pyridine and its metabolites, pyridinium (B92312) methyliodide (a close analogue to the titular compound) was the most acutely toxic, while 2-hydroxypyridine (B17775) caused significant hepatotoxicity. nih.gov
These findings suggest that pyridine and its derivatives can perturb hepatic lipid homeostasis. The established HepG2 steatosis model therefore represents a valuable platform for future investigations to determine whether this compound specifically promotes or inhibits lipid droplet accumulation, and to elucidate the underlying molecular pathways, such as effects on de novo lipogenesis or fatty acid oxidation. frontiersin.orgmdpi.com
Influence on Gene Expression and Signal Transduction Pathways (e.g., SREBP-1)
The direct influence of this compound on specific gene expression and signal transduction pathways, such as the Sterol Regulatory Element-Binding Protein-1 (SREBP-1) pathway, is not detailed in the available scientific literature. However, studies on related pyridinium compounds provide insight into their potential interactions with cellular signaling. For instance, N-methylpyridinium (NMP), a bioactive alkaloid found in coffee, has been studied for its effect on lipid metabolism in hepatocytes. researchgate.net In a high-glucose environment, which typically enhances lipogenic gene expression transactivated by SREBP-1, NMP was found to induce the phosphorylation of AMP-dependent protein kinase (AMPK) and acetyl-CoA carboxylase α (ACACA), thereby improving the cellular redox status and reducing lipid accumulation. researchgate.net This suggests that pyridinium-containing compounds can modulate metabolic pathways linked to SREBP-1.
Signal transduction pathways are complex cascades that convert extracellular signals into specific cellular responses. yok.gov.trwikipedia.org These pathways often involve a series of protein kinases and can regulate the activity of transcription factors, which in turn control gene expression. wikipedia.org SREBP-1 is a key transcription factor that regulates the genes involved in the synthesis of fatty acids and triglycerides. wikipedia.orgsemanticscholar.org Its activity is induced by insulin (B600854) and plays a significant role in lipogenesis. wikipedia.org Dysregulation of the SREBP-1 pathway is associated with metabolic conditions like hepatic steatosis (fatty liver). wikipedia.orgmdpi.com While direct evidence for this compound is lacking, the action of NMP on related metabolic regulators highlights the potential for pyridinium derivatives to interact with such critical cellular control systems. researchgate.net
Mechanistic Insights into Antimicrobial Activity of Related Scaffolds
The 1,3,4-oxadiazole (B1194373) scaffold is a core component in several established medicines, including the antimicrobial furamizole. researchgate.netresearchgate.net Extensive research into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives has revealed significant insights into their structure-activity relationships (SAR) for antimicrobial effects. researchgate.netmdpi.com The presence and nature of substituents at the 2 and 5 positions of the oxadiazoline ring, as well as the 3-acetyl group, are critical determinants of their biological activity. researchgate.netnih.gov
Compounds featuring an acetyl group at the N-3 position have demonstrated significantly greater antimicrobial activity compared to their N-unsubstituted counterparts. nih.gov The substitutions at the C-2 and C-5 positions of the oxadiazole ring profoundly influence the potency and spectrum of antimicrobial action.
Key SAR findings include:
Quinoline Moiety: A derivative with a quinolin-4-yl substituent at the C-2 position and a 3-methyl-4-nitrophenyl group at the C-5 position (compound 37 ) exhibited very strong activity, particularly against Staphylococcus epidermidis, with a minimal inhibitory concentration (MIC) of 0.48 µg/mL. mdpi.comresearchgate.netnih.govmdpi.com
Furan (B31954) Substituents: The presence of a furan ring is associated with notable activity. A compound with a 5-nitrofuran-2-yl substituent showed a strong bactericidal effect, especially against Staphylococcus species. nih.gov Another derivative with a 5-iodofuran substituent at C-2 (compound 20 ) was highly active against S. epidermidis (MIC = 1.95 µg/mL). mdpi.comresearchgate.netnih.gov
Naphthofuran Moiety: Derivatives containing a naphthofuran moiety have shown antibacterial effects comparable to ciprofloxacin (B1669076) against Pseudomonas aeruginosa and Bacillus subtilis. mdpi.com
The following table summarizes the antimicrobial activity of selected 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, illustrating the impact of different substituents.
| Compound Class | C-2 Substituent | C-5 Substituent | Target Organism(s) | Key Finding/Activity | Reference(s) |
| 3-acetyl-1,3,4-oxadiazoline | quinolin-4-yl | 3-methyl-4-nitrophenyl | S. epidermidis | MIC = 0.48 µg/mL | nih.gov, mdpi.com |
| 3-acetyl-1,3,4-oxadiazoline | 5-iodofuran | 3-methyl-4-nitrophenyl | S. epidermidis | MIC = 1.95 µg/mL | nih.gov, mdpi.com |
| 3-acetyl-1,3,4-oxadiazoline | 5-nitrofuran-2-yl | Not specified | Staphylococcus spp. | Strong bactericidal effect | nih.gov |
| 1,3,4-oxadiazole | Naphthofuran moiety | Not specified | P. aeruginosa, B. subtilis | MIC = 0.2 mg/mL (comparable to ciprofloxacin) | mdpi.com |
The antimicrobial mechanism of 1,3,4-oxadiazole derivatives is thought to be multifactorial. One proposed mechanism centers on the presence of the -N=C-O- group within the oxadiazole ring. This structural feature is believed to influence the transcription of genes involved in biofilm formation, which could be a key factor in their activity against bacteria like Staphylococcus aureus. nih.gov
For derivatives with antitubercular properties, molecular docking studies have suggested that the mechanism of action may involve the inhibition of the sterol 4α-demethylase (CYP51 enzyme). mdpi.com This enzyme is crucial for the biosynthesis of sterols in fungi and mycobacteria, and its inhibition disrupts cell membrane integrity. Additionally, some 1,3,4-oxadiazole derivatives designed as hybrid molecules with fluoroquinolones have been investigated as DNA gyrase inhibitors, a well-established antibacterial target. mdpi.com
Potential as Biochemical Probes or Precursors for Biologically Active Molecules
The pyridine ring is a fundamental scaffold in medicinal chemistry and is considered a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs. researchgate.netresearchgate.netnih.gov Pyridine derivatives serve as essential precursors for a vast array of pharmacologically active molecules and agrochemicals. researchgate.netnih.gov Their utility stems from the unique chemical properties of the pyridine ring, including its basicity and susceptibility to various chemical modifications. researchgate.netnih.gov
The electronegative nitrogen atom makes the pyridine ring prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This reactivity allows for the strategic introduction of diverse functional groups, facilitating the synthesis of complex molecules with desired biological activities. researchgate.netnih.gov For example, nicotinic acid (Vitamin B3), a simple pyridine derivative, is a precursor for essential coenzymes like NAD+ and NADP+. nih.govkyoto-u.ac.jp
Specific examples of pyridine derivatives as biochemical tools and precursors include:
Fluorescent Probes: Cationic styrylpyridinium derivatives, such as 4-p-(dimethylaminostyryl)-1-methylpyridinium (DSM), are used as environmentally sensitive fluorescent probes. univer.kharkov.ua Their fluorescence properties change upon binding to macromolecules like proteins, which allows them to be used in biosensors and to study microenvironments within biological systems. univer.kharkov.ua
Synthetic Intermediates: Simple functionalized pyridines are valuable intermediates. For instance, N-(3-Methylpyridin-2-yl)acetamide is used in the production of more complex pyridine derivatives for pharmaceuticals and agrochemicals. The pyridine scaffold is integral to many drugs, and the ability to synthesize a wide range of derivatives is crucial for drug discovery and development. researchgate.netresearchgate.net
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 Acetyl 1 Methylpyridinium
Synthesis and Characterization of Substituted Pyridinium (B92312) Salts
The synthesis of derivatives typically begins with the modification of 3-acetylpyridine (B27631), which is then quaternized, or by direct modification of a pre-formed pyridinium salt. These methods allow for systematic variations at the nitrogen atom, the acetyl group, and the pyridine (B92270) ring.
The quaternization of the pyridine nitrogen is a fundamental step in the synthesis of these compounds. A universal method for preparing monoquaternary pyridinium salts involves the reaction of pyridine or a substituted pyridine with a 1-bromoalkane, typically by refluxing the mixture in a solvent like dry ethanol. mdpi.com This straightforward approach allows for the introduction of various N-alkyl chains, from short to long (C8 to C20), which is crucial for tuning the molecule's physicochemical properties, such as its surfactant characteristics. mdpi.com While the synthesis of derivatives with longer alkyl chains (C12–C20) is often facile and results in higher yields of crystalline products, the preparation of salts with shorter chains (C8–C10) can present challenges, sometimes requiring multiple crystallizations. mdpi.com
More advanced techniques include microwave-assisted polymerization of 3-alkylpyridine monomers, which can produce large poly-alkylpyridinium salts with controlled molecular weights. nih.gov Another innovative approach for creating N-substituted 3-acyl pyridinium compounds involves reacting an acyl pentamethinium salt with a primary amine. google.com The choice of the N-substituent is critical, as groups like methyl, benzyl (B1604629), and allyl have been shown to be competent activating groups for subsequent reactions. chemrxiv.org
Table 1: Examples of Synthesized N-Substituted Pyridinium Derivatives This table is interactive. You can sort and filter the data.
| N-Substituent | Precursor/Monomer | Synthetic Method | Key Finding/Application | Reference |
|---|---|---|---|---|
| Methyl | 3-Acetylpyridine | Reaction with MeOTf | Activation for alkynylation | chemrxiv.org |
| Benzyl | Pyridine derivative | Reaction with benzyl halide | Competent activating group | chemrxiv.org |
| Allyl | Pyridine derivative | Reaction with allyl halide | Competent activating group | chemrxiv.org |
| Octyl (C8) | Pyridine | Reaction with 1-bromooctane | Preparation of cationic surfactants | mdpi.com |
| Dodecyl (C12) | Pyridine | Reaction with 1-bromododecane | Key surfactant chain length | mdpi.com |
| Hexadecyl (C16) | Pyridine | Reaction with 1-bromohexadecane | Used in anti-plaque agents | mdpi.com |
The acetyl group and the pyridine ring of the parent compound are prime targets for chemical modification to generate structural diversity. The acetyl group's carbonyl function is a versatile handle for various transformations. A common strategy is the Claisen-Schmidt condensation of 3-acetylpyridine with aromatic or heteroaromatic aldehydes to produce chalcones. nih.govresearchgate.net These chalcone (B49325) intermediates can then be cyclized, for example, by reacting with guanidine (B92328) hydrochloride to yield substituted pyrimidines, thereby transforming the acetyl side chain into a new heterocyclic ring. researchgate.net
The pyridine ring itself can be substituted to influence the electronic properties and steric profile of the molecule. For instance, ethynylation of 3-substituted pyridine N-oxides can occur at the 2- and 6-positions, with a preference for the 2-position. oup.com In other work, the acetyl group of 3-acetylpyridine has been converted into an oxetane (B1205548) unit, which then acts as a moderately strong directing group for subsequent regioselective lithiation and functionalization at the adjacent C4 position of the pyridine ring. rsc.org Furthermore, iodine(I) complexes have been synthesized from 3-acetylpyridine, among other 3-substituted pyridines, creating novel supramolecular structures. nih.gov
Structure-Reactivity and Structure-Activity Relationship Studies
Understanding how structural modifications impact chemical reactivity and biological interactions is crucial for the rational design of new compounds with desired properties.
Substituents on the pyridinium ring profoundly affect the molecule's reactivity and the regioselectivity of its reactions. Computational studies have been employed to predict reaction outcomes; for example, the local softness of the 3-acetyl-1-methylpyridinium cation has been calculated to predict its behavior in nucleophilic attacks, offering insights into regioselective transformations. beilstein-journals.org
Experimental studies confirm the critical role of substituents. In the lithiation of pyridines, an oxetane group (derived from an acetyl group) can direct the reaction to the adjacent position with complete regioselectivity, even in the presence of other weakly directing groups. rsc.org Similarly, in the Larock indole (B1671886) annulation with 2-alkynylpyridines, the position of the nitrogen atom within the pyridine ring, combined with steric and electronic effects, dictates the ratio of regioisomeric products. ub.edu The nature of the activating group on the pyridinium nitrogen also influences reactivity; acylation of the nitrogen in some systems led to complex mixtures upon alkynylation, whereas N-alkylation provided clean, selective reactions. chemrxiv.org
A significant body of research connects the structural features of this compound derivatives to their biological activities. The cationic pyridinium head group and the lipophilic N-alkyl tail are key determinants of interaction with biological membranes and macromolecules. nih.govontosight.ai
The length of the N-alkyl chain is a critical parameter. For example, synthetic poly-1,3-dodecylpyridinium salts have demonstrated pore-forming capabilities in cell membranes, as well as haemolytic and anti-acetylcholinesterase activities. nih.gov The biological activity of pyridinium derivatives is also highly dependent on the nature and position of substituents on the heterocyclic ring. scirp.org By introducing a hydrazone moiety at the 4-position and various alkylphenyl groups at the 1-position, researchers have developed potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). science.gov In other studies, derivatives synthesized from 3-acetylpyridine precursors have shown dose-dependent antiproliferative activity against human cancer cell lines, including HCT-116, HepG-2, and MCF-7. acs.org Furthermore, the modification of 3-acetylpyridine into derivatives containing oxime ether and 1,2,4-triazole (B32235) moieties has yielded compounds with significant fungicidal activity. bohrium.com
Table 2: Structure-Activity Relationship (SAR) Highlights of Pyridinium Derivatives This table is interactive. You can sort and filter the data.
| Structural Feature | Derivative Class | Biological Activity (in vitro/cellular) | Key Finding | Reference |
|---|---|---|---|---|
| N-Alkyl Chain Length | Poly-alkylpyridinium salts | Pore-formation, Haemolytic, Anti-AChE | Activity is tuned by the length of the alkyl linking chain. | nih.gov |
| Hydrazone at C4, Alkylphenyl at N1 | Hydrazone-containing pyridinium salts | Cholinesterase Inhibition | Compounds showed potent inhibition of AChE and BuChE. | science.gov |
| Thiophene & Pyrimidine moieties | Pyrimidine derivatives from 3-acetylpyridine chalcones | Antiproliferative | Dose-dependent suppression of HCT-116, HepG-2, and MCF-7 cancer cells. | nih.govacs.org |
| Oxime ether & Triazole moieties | 1,2,4-Triazole derivatives from 3-acetylpyridine | Antifungal | Halogen substituents on the benzene (B151609) ring were beneficial for activity. | bohrium.com |
| Bicationic structure | Bicationic pyridinium iodide | DNA Bisintercalation | Strong interaction with DNA (binding constant ~10⁶ M⁻¹), suggesting potential for increased cytotoxicity. | rsc.org |
Comparative Analysis with Other Cationic Nitrogen Heterocycles and their Biological Relevance
Pyridinium salts belong to a broader class of cationic nitrogen heterocycles, which includes other important structures like quinolinium and imidazolium (B1220033) salts. scirp.orgjst.go.jp Six-membered nitrogen-containing heterocycles are particularly significant in medicinal chemistry, forming the core of many natural products and pharmaceuticals. nih.govopenmedicinalchemistryjournal.com
Quinolinium salts, the benzo-fused analogues of pyridinium salts, represent a key comparative structure. scirp.org Like pyridinium salts, their biological activity is heavily influenced by the substituents on the heterocyclic core. scirp.org A universal method for synthesizing N-alkyl quinolinium salts (with chains from C8 to C20) has been developed, paralleling the methods used for pyridinium salts. nih.gov These compounds also exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. nih.gov
Direct comparative studies have shed light on the subtle differences in their biological interactions. For instance, a study on the photobehavior of methyl-pyridinium and quinolinium iodide derivatives revealed that both interact strongly with DNA, with binding constants around 10⁶ M⁻¹. rsc.org However, dichroic measurements indicated different binding modes, with a bicationic pyridinium salt acting as a bisintercalating agent, a property that could lead to enhanced cytotoxic effects. rsc.org Both pyridinium and quinolinium zwitterions are also highly valued as versatile building blocks for the synthesis of more complex polyheterocyclic scaffolds found in bioactive molecules and clinical drugs. mdpi.com Ultimately, while both pyridinium and quinolinium scaffolds are foundational in the design of bioactive compounds, the specific choice of the core and its substituents allows for fine-tuning of properties to target different biological systems. scirp.orgnih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-Acetyl-1-methylpyridinium?
To optimize synthesis, researchers should employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and analyze yield via HPLC or GC-MS. Kinetic studies under inert atmospheres (e.g., nitrogen) are critical to minimize oxidation byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity. Confirm purity using -NMR and -NMR to detect residual solvents or unreacted intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. Coupling NMR (, , and DEPT-135) with IR spectroscopy helps identify functional groups (e.g., acetyl and methylpyridinium moieties). X-ray crystallography provides definitive structural confirmation, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validate results with computational methods (DFT calculations) to resolve ambiguities in spectral assignments .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all experimental parameters (e.g., reagent purity, humidity levels, and stirring rates) and adhere to IUPAC protocols for compound characterization. Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments across independent labs. Publish detailed synthetic procedures, including failure cases, to address variability in reaction conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported spectral data for this compound derivatives?
Discrepancies in -NMR shifts may arise from solvent effects or tautomeric equilibria. Perform solvent-switching experiments (e.g., DMSO vs. CDCl) and variable-temperature NMR to probe dynamic processes. Compare experimental data with computational predictions (e.g., Gaussian 16 using B3LYP/6-311++G(d,p)) to validate assignments. Collaborate with crystallographers to resolve structural ambiguities .
Q. What experimental and computational strategies are effective for studying the compound’s reactivity?
Combine kinetic isotope effect (KIE) studies with DFT-based transition-state modeling to elucidate reaction mechanisms (e.g., nucleophilic substitution at the acetyl group). Use stopped-flow UV-Vis spectroscopy to track rapid intermediates. For photochemical reactions, employ laser flash photolysis to identify short-lived species. Validate computational models with experimental activation energies derived from Arrhenius plots .
Q. How can statistical methods resolve inconsistencies in biological or catalytic activity data?
Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables affecting activity. Use Bland-Altman plots to assess inter-lab reproducibility. For dose-response studies, employ nonlinear regression (e.g., Hill equation) to calculate EC values. Cross-reference with control experiments (e.g., enzyme inhibition assays) to rule out off-target effects .
Q. What methodologies are recommended for investigating the compound’s stability under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetyl group). Pair with LC-MS to identify degradation pathways. Use QSPR models to predict shelf-life under different storage temperatures .
Q. How can researchers design multi-step syntheses involving this compound as an intermediate?
Adopt retrosynthetic analysis to identify viable routes, prioritizing steps with high atom economy. Use flow chemistry for exothermic or air-sensitive reactions. Monitor intermediate purity in real-time via inline IR or Raman spectroscopy. Optimize protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions at the pyridinium nitrogen .
Q. What strategies mitigate contradictions between theoretical and experimental reactivity predictions?
Reconcile discrepancies by refining computational models (e.g., incorporating solvent effects via COSMO-RS). Validate with kinetic experiments under controlled conditions. For electrochemistry, compare cyclic voltammetry data with computed redox potentials. Collaborate with theoreticians to adjust basis sets or density functionals .
Q. How can synergistic effects between this compound and co-catalysts be systematically studied?
Use response surface methodology (RSM) to optimize catalyst ratios. Perform in situ XAFS or EPR spectroscopy to probe coordination environments. Compare turnover frequencies (TOF) under varying stoichiometries. For heterogeneous systems, conduct BET surface area analysis and TEM to assess catalyst dispersion .
Methodological Notes
- Data Validation : Always cross-check experimental results with orthogonal techniques (e.g., NMR + XRD) .
- Computational Protocols : Archive input files and version numbers for reproducibility (e.g., Gaussian 16 Rev. C.01) .
- Ethical Reporting : Disclose all negative results and procedural adjustments to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
